3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound with a unique structure that combines a pyridine ring with an azetidine ring, which is further substituted with a cyclopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclopropylsulfonyl chloride under basic conditions.
Coupling with Pyridine: The final step involves the coupling of the cyclopropylsulfonyl-substituted azetidine with a pyridine derivative through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)benzene
- 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiophene
Uniqueness
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the presence of both a pyridine ring and an azetidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylazetidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-17(15,11-3-4-11)13-7-10(8-13)16-9-2-1-5-12-6-9/h1-2,5-6,10-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDCWMNVBVDJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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